

Ddr2-IN-1: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	Ddr2-IN-1	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor **Ddr2-IN-1**, with a focus on its cross-reactivity with other kinases. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the inhibitor's selectivity and potential off-target effects.

Executive Summary

Ddr2-IN-1 is a potent inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase involved in cell adhesion, proliferation, and extracellular matrix remodeling.[1] While exhibiting high affinity for its primary target, a comprehensive understanding of its interactions with the broader human kinome is crucial for its application as a selective research tool or therapeutic agent. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes.

Kinase Inhibition Profile of Ddr2-IN-1

Quantitative data on the inhibitory activity of **Ddr2-IN-1** against a wide range of kinases is not extensively available in the public domain. The primary reported activity is its high potency against DDR2. For comparative context, data for the related inhibitor, DDR1-IN-1, is also presented.



Kinase	Ddr2-IN-1 IC50 (nM)	DDR1-IN-1 IC50 (nM)	Reference Compound IC50 (nM)
DDR2	26	413	Dasatinib: 1.4
DDR1	Data not available	105	Dasatinib: 0.5
ABL	Data not available	>10,000	Dasatinib: <1
KIT	Data not available	>10,000	Dasatinib: 12
PDGFRβ	Data not available	>10,000	Dasatinib: 16

Note: The absence of comprehensive kinome-wide screening data for **Ddr2-IN-1** is a significant limitation. The data for DDR1-IN-1, a structurally related compound, suggests that selectivity against other kinases like ABL, KIT, and PDGFRβ can be achieved within this chemical scaffold.[2] Dasatinib is included as a reference multi-targeted kinase inhibitor known to potently inhibit DDR1 and DDR2.[3]

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile is paramount. Standard biochemical assays are employed to measure the inhibitor's potency against a panel of purified kinases. Below is a representative protocol for an in vitro kinase inhibition assay, similar to those used in the characterization of DDR inhibitors.

Representative In Vitro Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a test compound for a kinase.

Materials:

- Purified kinase (e.g., recombinant human DDR2)
- Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)



- Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
- Test compound (Ddr2-IN-1)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates

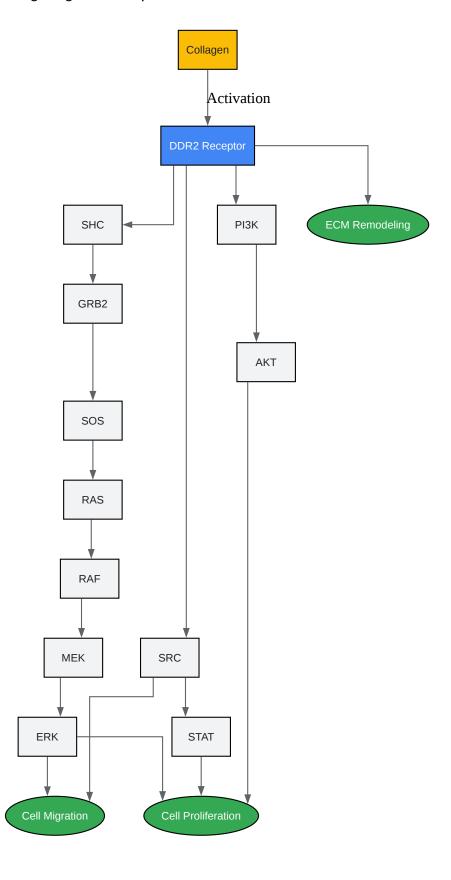
Procedure:

- Compound Preparation: Prepare a serial dilution of Ddr2-IN-1 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Kinase and Antibody Preparation: Prepare a solution containing the kinase and the Eulabeled antibody in assay buffer.
- Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
- Assay Assembly: In a 384-well plate, add in the following order:
 - Test compound solution.
 - Kinase/antibody solution.
 - Tracer solution.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal doseresponse curve to determine the IC50 value.

Visualizing Biological and Experimental Contexts



To better understand the biological role of DDR2 and the workflow for assessing inhibitor cross-reactivity, the following diagrams are provided.





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Caption: A simplified representation of the DDR2 signaling pathway upon activation by collagen.



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Caption: A generalized workflow for determining the cross-reactivity of a kinase inhibitor.

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